molecular formula C13H24N2O2 B13505233 tert-Butyl 7-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate

tert-Butyl 7-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate

Cat. No.: B13505233
M. Wt: 240.34 g/mol
InChI Key: VRWBJJACFKTSNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl 7-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate: is a bicyclic compound with a tert-butyl ester group. This compound is known for its unique structure, which includes a bicyclo[3.3.1]nonane framework. It is used in various chemical and pharmaceutical applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 7-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate typically involves the reaction of a bicyclic ketone with an amine under specific conditions. The reaction is often carried out in the presence of a base and a solvent such as dichloromethane. The tert-butyl ester group is introduced using tert-butyl chloroformate .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of tert-butyl 7-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The bicyclic structure provides a rigid framework that enhances binding affinity and specificity .

Comparison with Similar Compounds

  • tert-Butyl 1-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate
  • tert-Butyl 7-amino-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate
  • tert-Butyl 7-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate

Comparison: While these compounds share a similar bicyclic framework, tert-butyl 7-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate is unique due to its specific functional groups and reactivity. The presence of the tert-butyl ester group and the amino group provides distinct chemical properties that make it suitable for various applications .

Properties

Molecular Formula

C13H24N2O2

Molecular Weight

240.34 g/mol

IUPAC Name

tert-butyl 7-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-7-9-4-10(8-15)6-11(14)5-9/h9-11H,4-8,14H2,1-3H3

InChI Key

VRWBJJACFKTSNZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(C1)CC(C2)N

Origin of Product

United States

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